An In-Depth Technical Guide to 2-(Ethanesulfonyl)-N-ethylaniline: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to 2-(Ethanesulfonyl)-N-ethylaniline: Synthesis, Characterization, and Potential Applications
Introduction and Rationale
Aniline and sulfone moieties are prevalent structural motifs in a vast array of biologically active compounds and functional materials. The incorporation of an ethylsulfonyl group at the ortho position of N-ethylaniline introduces a potent electron-withdrawing group, which can significantly modulate the electronic properties, conformation, and metabolic stability of the aniline core. Such modifications are of considerable interest in medicinal chemistry for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This guide provides a detailed exploration of the synthesis, predicted chemical properties, and potential utility of the novel compound 2-(ethanesulfonyl)-N-ethylaniline.
Proposed Synthesis of 2-(Ethanesulfonyl)-N-ethylaniline
The synthesis of 2-(ethanesulfonyl)-N-ethylaniline can be envisioned through a multi-step pathway, commencing with the sulfonylation of an appropriate aniline precursor followed by N-alkylation. The causality behind this strategic choice is to first install the robust sulfone group, followed by the more delicate N-alkylation, which can be sensitive to the steric and electronic environment of the starting material.
Synthetic Workflow
Figure 1: Proposed synthetic workflow for 2-(ethanesulfonyl)-N-ethylaniline.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(Ethanesulfonyl)aniline
A plausible route to the key intermediate, 2-(ethanesulfonyl)aniline, involves the introduction of an ethylthio group onto a protected aniline, followed by oxidation to the sulfone and subsequent deprotection. A more direct approach could involve the sulfonylation of aniline; however, controlling the position of substitution can be challenging.[3][4]
Step 2: N-Ethylation of 2-(Ethanesulfonyl)aniline via Reductive Amination [5]
This protocol is a self-validating system as the progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product can be purified by column chromatography.
-
Reaction Setup: To a solution of 2-(ethanesulfonyl)aniline (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (e.g., argon or nitrogen), add acetaldehyde (1.5 eq).
-
Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The choice of this mild reducing agent is to selectively reduce the intermediate imine without affecting the sulfone group.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired 2-(ethanesulfonyl)-N-ethylaniline.
Predicted Physicochemical and Spectroscopic Properties
The properties of 2-(ethanesulfonyl)-N-ethylaniline are predicted based on the known characteristics of N-alkylanilines and aryl sulfones.
Physicochemical Properties
| Property | Predicted Value | Justification |
| Molecular Formula | C₁₀H₁₅NO₂S | Based on the chemical structure. |
| Molecular Weight | 213.30 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Similar substituted anilines are often crystalline solids. |
| Melting Point | 80-95 °C | Expected to be a solid at room temperature due to the polar sulfone group. |
| Boiling Point | > 300 °C | High boiling point is anticipated due to the high molecular weight and polarity. |
| Solubility | Soluble in polar organic solvents (e.g., DCM, Ethyl Acetate, Acetone). Sparingly soluble in non-polar solvents. Insoluble in water. | The polar sulfone and amine groups will confer solubility in polar organic solvents. |
| pKa (of conjugate acid) | 2-3 | The strong electron-withdrawing effect of the ortho-sulfonyl group is expected to significantly decrease the basicity of the aniline nitrogen. |
Predicted Spectroscopic Data
The following spectroscopic data are predicted and would be crucial for the structural confirmation of the synthesized compound.[6]
| Technique | Predicted Chemical Shifts (δ) / Absorption Bands (cm⁻¹) / m/z |
| ¹H NMR (400 MHz, CDCl₃) | ~7.8-8.0 (d, 1H, Ar-H), ~7.4-7.6 (t, 1H, Ar-H), ~6.7-6.9 (m, 2H, Ar-H), ~4.5-5.0 (br s, 1H, NH), ~3.2-3.4 (q, J = 7.2 Hz, 2H, N-CH₂-CH₃), ~3.0-3.2 (q, J = 7.4 Hz, 2H, S-CH₂-CH₃), ~1.3-1.5 (t, J = 7.4 Hz, 3H, S-CH₂-CH₃), ~1.2-1.4 (t, J = 7.2 Hz, 3H, N-CH₂-CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | ~147-149 (Ar-C), ~135-137 (Ar-C), ~130-132 (Ar-C), ~125-127 (Ar-C), ~115-117 (Ar-C), ~110-112 (Ar-C), ~55-57 (S-CH₂), ~38-40 (N-CH₂), ~14-16 (N-CH₂-CH₃), ~7-9 (S-CH₂-CH₃) |
| IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~3100-3000 (aromatic C-H stretch), ~2980-2850 (aliphatic C-H stretch), ~1600, ~1500 (aromatic C=C stretch), ~1320-1290 (asymmetric SO₂ stretch), ~1150-1120 (symmetric SO₂ stretch) |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 213. Fragments: loss of an ethyl group (m/z 184), loss of the ethylsulfonyl group (m/z 120), and other characteristic fragments of N-ethylaniline.[7] |
Reactivity, Stability, and Safety
Reactivity and Stability
The chemical reactivity of 2-(ethanesulfonyl)-N-ethylaniline is largely dictated by the interplay between the electron-rich aniline nitrogen and the electron-withdrawing sulfonyl group.
-
N-H Reactivity: The secondary amine proton is acidic and can be deprotonated with a strong base. The nitrogen lone pair is significantly less nucleophilic compared to N-ethylaniline due to the ortho-sulfonyl group.
-
Aromatic Ring Reactivity: The aromatic ring is deactivated towards electrophilic aromatic substitution.
-
Stability: The compound is expected to be stable under normal laboratory conditions. However, like many anilines, it may be sensitive to light and air over prolonged periods, potentially leading to coloration.[8]
Safety and Handling
Based on data for structurally related aromatic amines and sulfones, 2-(ethanesulfonyl)-N-ethylaniline should be handled with care.[9][10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.
Potential Applications in Research and Drug Development
The unique electronic and structural features of 2-(ethanesulfonyl)-N-ethylaniline make it an attractive scaffold for various applications.
Medicinal Chemistry
The sulfonylaniline motif is a key component in a number of approved drugs and clinical candidates.[1][12] The title compound could serve as a valuable building block for the synthesis of:
-
Kinase Inhibitors: The aniline moiety can act as a hinge-binding element in kinase inhibitors. The ortho-sulfonyl group can be exploited to form specific hydrogen bonds or to modulate the conformation of the molecule.
-
Antimicrobial Agents: Sulfonamide-containing compounds have a long history as antimicrobial agents.
-
Anticancer Agents: Many contemporary anticancer drugs feature substituted aniline cores.
Figure 2: Potential applications of 2-(ethanesulfonyl)-N-ethylaniline.
Materials Science
Substituted anilines are precursors to conducting polymers and functional dyes. The incorporation of the sulfonyl group could be used to tune the optical and electronic properties of such materials.
Conclusion
While 2-(ethanesulfonyl)-N-ethylaniline remains a novel chemical entity with limited reported data, this in-depth technical guide provides a robust framework for its synthesis, characterization, and potential applications. The proposed synthetic route is based on well-established and reliable chemical transformations. The predicted physicochemical and spectroscopic data offer a valuable reference for researchers aiming to synthesize and characterize this compound. The unique structural and electronic properties of 2-(ethanesulfonyl)-N-ethylaniline suggest its potential as a valuable building block in both medicinal chemistry and materials science, warranting further investigation.
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